Cycloleucine (1-aminocyclopentanecarboxylic acid, ACPC) is a non-proteinogenic, α,α-disubstituted cyclic amino acid utilized extensively as a biochemical tool and a structural building block. In enzymatic assays, it functions as a classic, non-metabolizable competitive inhibitor of methionine adenosyltransferase (MAT), blocking the synthesis of S-adenosylmethionine (SAM)[1]. In synthetic chemistry, the rigid cyclopentane ring of Cycloleucine imposes strict dihedral angle restrictions when incorporated into peptide backbones, making it a critical reagent for the synthesis of conformationally constrained peptidomimetics and foldamers [2]. Its dual utility requires procurement decisions to be based on either its active-site competitive profile against natural methionine or its specific steric bulk relative to other unnatural amino acids.
Substituting Cycloleucine with natural amino acids or alternative synthetic constraints fundamentally alters experimental and structural outcomes. In methylation studies, replacing Cycloleucine with natural methionine results in rapid metabolism and SAM pathway activation, whereas Cycloleucine provides a stable, non-metabolizable blockade at the MAT active site[1]. In peptide synthesis, utilizing acyclic α-aminoisobutyric acid (AIB) or the six-membered 1-aminocyclohexanecarboxylic acid (ACHC) instead of Cycloleucine shifts the thermodynamic folding landscape. For example, ACHC strongly drives the formation of 14-helices in β-peptides, whereas the specific torsional strain of Cycloleucine's five-membered ring is required to stabilize 12-helices [2]. Consequently, structural substitution compromises both enzymatic assay integrity and peptidomimetic secondary structure.
Cycloleucine serves as a foundational reference compound for MAT inhibition because it competes directly at the active site without being consumed. While modern allosteric inhibitors like PF-9366 bind to dimer-specific pockets with nanomolar affinity (IC50 = 420 nM), Cycloleucine acts as a direct competitive inhibitor against methionine and ATP, exhibiting Ki values between 209 and 1633 µM across various MAT isoforms [1]. This specific mechanism makes it indispensable for assays requiring active-site competition rather than allosteric modulation.
| Evidence Dimension | MAT inhibition mechanism and affinity |
| Target Compound Data | Cycloleucine: Ki = 209–1633 µM (active-site competitive) |
| Comparator Or Baseline | PF-9366: IC50 = 420 nM (allosteric); Methionine: natural substrate |
| Quantified Difference | Cycloleucine provides direct active-site competition unlike allosteric modulators, and resists metabolism unlike methionine. |
| Conditions | In vitro MAT isoform enzymatic assays |
Procurement of Cycloleucine is necessary when experimental designs require direct, non-metabolizable competition at the MAT active site rather than allosteric enzyme suppression.
The incorporation of cyclic unnatural amino acids dictates the secondary structure of synthetic peptides. When comparing cyclic homologues, the five-membered ring of Cycloleucine (ACPC) restricts backbone dihedral angles to specifically promote the formation of 12-helices in oligomers. In contrast, the six-membered ring of ACHC promotes larger dihedral angles that strictly stabilize 14-helical conformations[1]. This distinct structural divergence means that ACPC and ACHC cannot be used interchangeably in foldamer design.
| Evidence Dimension | Helical conformation induction in oligomers |
| Target Compound Data | Cycloleucine (ACPC): Stabilizes 12-helix architectures |
| Comparator Or Baseline | ACHC: Stabilizes 14-helix architectures |
| Quantified Difference | Ring-size difference fundamentally alters the hydrogen-bonding pattern, shifting the structure from a 14-helix (ACHC) to a 12-helix (ACPC). |
| Conditions | Solid-phase peptide synthesis and solution-state structural analysis |
Chemists must select Cycloleucine specifically when targeting 12-helical secondary structures in peptidomimetic drug discovery, as ACHC will yield an incorrect fold.
Cycloleucine functions as a low-affinity antagonist at the NMDA receptor-associated glycine site. It exhibits a Ki of approximately 600 µM . Compared to highly potent, tight-binding antagonists like L-701,324 (IC50 = 2 nM), Cycloleucine's low affinity allows for rapid reversibility in electrophysiological wash-out experiments. It is utilized as a baseline reference tool to study receptor kinetics without permanently blocking the glycine co-agonist site.
| Evidence Dimension | NMDA receptor glycine-site binding affinity |
| Target Compound Data | Cycloleucine: Ki = 600 µM |
| Comparator Or Baseline | L-701,324: IC50 = 2 nM |
| Quantified Difference | Cycloleucine binds with ~300,000-fold lower affinity than L-701,324, enabling highly reversible receptor kinetic studies. |
| Conditions | In vitro radioligand binding and electrophysiology assays |
It is selected for neuropharmacological assays where a low-affinity, easily reversible antagonist is required to establish baseline receptor dynamics.
Because Cycloleucine acts as a direct, non-metabolizable competitive inhibitor against methionine, it is the standard choice for establishing baseline active-site MAT inhibition in SAM-cycle metabolic studies, distinguishing active-site competition from allosteric modulation [1].
In solid-phase peptide synthesis, Cycloleucine (ACPC) is procured as a specific building block to force the formation of 12-helices in β-peptides or mixed α/β-peptides, an application where alternative cyclic amino acids like ACHC fail due to mismatched dihedral constraints [2].
Due to its low-affinity binding profile (Ki = 600 µM), Cycloleucine is utilized in in vitro electrophysiology where rapid wash-out of a glycine-site antagonist is required to study transient receptor dynamics .
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